molecular formula C11H23ClN2O3 B6224605 tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride CAS No. 2763749-40-0

tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride

Cat. No. B6224605
CAS RN: 2763749-40-0
M. Wt: 266.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride (TBHMPCHCl) is an organic compound used in scientific research. It is a derivative of piperidine and is a colorless, crystalline solid. TBHMPCHCl is used in various biochemical and physiological experiments due to its ability to act as an inhibitor of enzymes and other proteins. In

Mechanism of Action

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride acts as an inhibitor of enzymes and other proteins by binding to the active site of the enzyme or protein. This binding prevents the enzyme or protein from catalyzing its reaction and thus inhibits its activity. tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride can also bind to other sites on the enzyme or protein and thus interfere with its activity.
Biochemical and Physiological Effects
tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride has been shown to inhibit the activity of various enzymes and proteins, including proteases, phosphatases, and kinases. Inhibition of these enzymes and proteins can lead to changes in cell signaling pathways and metabolic pathways, which can affect the biochemical and physiological processes in cells. For example, inhibition of proteases can lead to changes in protein structure and function, and inhibition of kinases can lead to changes in cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride for laboratory experiments has several advantages. First, it is relatively stable and can be stored at room temperature. Second, it is relatively inexpensive and readily available. Third, it is easy to use and can be used in a variety of experiments.
However, there are also some limitations to using tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride for laboratory experiments. First, it is a relatively weak inhibitor and may not be effective at inhibiting certain enzymes and proteins. Second, it can be toxic and should be handled with caution. Third, it can be difficult to remove from a reaction mixture, which can lead to inaccurate results.

Future Directions

There are several potential future directions for the use of tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride in scientific research. First, it could be used to study the effects of enzyme inhibition on various diseases, such as cancer and diabetes. Second, it could be used to study the structure and function of proteins and their interactions with other molecules. Third, it could be used to study the effects of drugs on biological systems. Fourth, it could be used to study the effects of enzyme inhibition on cell signaling pathways and metabolic pathways. Finally, it could be used in drug discovery and development.

Synthesis Methods

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride can be synthesized from the reaction of tert-butyl 3-hydroxy-4-aminopiperidine-1-carboxylate (TBHAPC) with hydrochloric acid. The reaction is carried out in an anhydrous, dimethylformamide (DMF) solution at a temperature of 80°C for 2 hours. The reaction is then cooled to room temperature and the product is filtered and washed with ethanol and ether. The resulting product is a white, crystalline solid.

Scientific Research Applications

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride is used in various biochemical and physiological experiments due to its ability to act as an inhibitor of enzymes and other proteins. It is often used to study the effects of enzyme inhibition on various biological processes, such as cell signaling pathways and metabolic pathways. tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride is also used to study the structure and function of proteins, as well as to study the effects of drugs on biological systems.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride involves the reaction of tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate with hydrochloric acid.", "Starting Materials": [ "tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate", "hydrochloric acid" ], "Reaction": [ "Add tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate to a reaction vessel", "Slowly add hydrochloric acid to the reaction vessel while stirring", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum to obtain tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride" ] }

CAS RN

2763749-40-0

Product Name

tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.8

Purity

95

Origin of Product

United States

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